![molecular formula C4H8O2 B2750663 [(2R)-2-methyloxiran-2-yl]methanol CAS No. 86884-89-1](/img/structure/B2750663.png)
[(2R)-2-methyloxiran-2-yl]methanol
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Description
[(2R)-2-methyloxiran-2-yl]methanol is a useful research compound. Its molecular formula is C4H8O2 and its molecular weight is 88.106. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
It is known that methanol, a related compound, can be metabolized by various enzymes, including alcohol dehydrogenase and formaldehyde dehydrogenase
Cellular Effects
The cellular effects of ®-(2-methyloxiran-2-yl)methanol are largely unknown. Methanol, a related compound, has been shown to have various effects on cells. For example, methanol can cause oxidative stress in cells, leading to cell death
Molecular Mechanism
Methanol, a related compound, is known to be metabolized by alcohol dehydrogenase to formaldehyde, which can then be further metabolized to formic acid
Temporal Effects in Laboratory Settings
Methanol, a related compound, has been shown to have time-dependent effects on cells, with prolonged exposure leading to increased cell death
Dosage Effects in Animal Models
Methanol, a related compound, has been shown to have dose-dependent effects in animal models, with higher doses leading to increased toxicity
Metabolic Pathways
Methanol, a related compound, is known to be involved in several metabolic pathways, including the Ribulose Monophosphate (RuMP) pathway, the Dihydroxyacetone (DHA) pathway, the Calvin-Benson-Bassham (CBB) cycle, and the Serine cycle
Transport and Distribution
Methanol, a related compound, is known to be transported and distributed within cells and tissues via various mechanisms
Subcellular Localization
Related compounds, such as methanol, have been shown to localize in various subcellular compartments, depending on their biochemical properties and the specific cellular context
Biological Activity
[(2R)-2-methyloxiran-2-yl]methanol, also known as 2-methyloxirane-2-methanol, is an epoxide compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its epoxide functional group, which contributes to its reactivity and biological interactions. The chemical structure can be represented as follows:
Epoxides like this compound are known for their ability to react with nucleophiles due to the strained nature of their three-membered ring structure. This reactivity allows them to participate in various biochemical processes, including enzyme inhibition and interaction with cellular components.
Enzyme Inhibition
Research indicates that epoxides can act as inhibitors for certain enzymes. For instance, the epoxide of Fumagillin inhibits methionine aminopeptidase 2 (MetAP2) by forming a covalent bond that prevents substrate hydrolysis, showcasing a potential mechanism for similar compounds . The biological activity of this compound may involve analogous pathways.
Anticancer Activity
Epoxides have also been implicated in anticancer mechanisms. Dynemicin A, another epoxide-containing compound, generates reactive species that can cleave DNA strands in cancer cells . This mechanism may provide insights into the potential anticancer activity of this compound.
Case Studies and Research Findings
- Safety Assessment : A safety assessment conducted on related compounds indicates that 2-methyloxolane (a structural analog) was rapidly metabolized and showed low bioaccumulation potential. This suggests that this compound may also exhibit favorable safety profiles in biological systems .
- Toxicological Studies : Toxicological evaluations have identified no observed adverse effect levels (NOAELs) for related compounds, supporting the hypothesis that this compound could be safe for use in various applications .
Comparative Analysis of Biological Activities
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
Fumagillin | Antimicrobial | Covalent inhibition of MetAP2 |
Dynemicin A | Anticancer | DNA strand cleavage via reactive species |
This compound | Potential antimicrobial/anticancer | Proposed nucleophilic reactions |
Properties
IUPAC Name |
[(2R)-2-methyloxiran-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-4(2-5)3-6-4/h5H,2-3H2,1H3/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVHHYWBSVSPPN-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CO1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86884-89-1 |
Source
|
Record name | [(2R)-2-methyloxiran-2-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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